Ethyl 3-[(3-fluorobenzoyl)amino]benzoate
Description
Ethyl 3-[(3-fluorobenzoyl)amino]benzoate is a synthetic benzoate ester derivative characterized by a 3-fluorobenzoyl-substituted amino group at the 3-position of the benzoate ring. The fluorine atom at the meta position of the benzoyl group enhances electronegativity and metabolic stability, making it a candidate for drug discovery programs targeting enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C16H14FNO3 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
ethyl 3-[(3-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14FNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
JUBZWVNMQJSZQR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Amino Group: The presence of the amino group in the benzoate ring (e.g., Ethyl 3-amino-4-fluorobenzoate) increases nucleophilicity, enabling further functionalization .
Physicochemical Properties
- Melting Point: Ethyl 3-amino-4-fluorobenzoate has a predicted boiling point of 285.5°C and density of 1.218 g/cm³ . The benzoyl-substituted analog likely has a higher melting point due to increased molecular rigidity.
- Solubility: Para-substituted analogs (e.g., Ethyl 4-[(4-fluorobenzoyl)amino]benzoate) may exhibit lower solubility in polar solvents compared to meta-substituted derivatives due to symmetry differences .
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